molecular formula C27H46O2 B10771378 7beta-Hydroxycholes-terol

7beta-Hydroxycholes-terol

Cat. No.: B10771378
M. Wt: 402.7 g/mol
InChI Key: OYXZMSRRJOYLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a bioactive lipid that plays a significant role in various biological processes and is often studied for its involvement in diseases such as atherosclerosis and neurodegenerative disorders. This compound is known for its cytotoxic properties and its ability to induce oxidative stress and inflammation in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of specific oxidizing agents such as cholesterol oxidase, which selectively oxidizes cholesterol at the 7-position to form 7beta-Hydroxycholesterol. The reaction typically requires controlled conditions, including specific pH levels and temperatures, to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 7beta-Hydroxycholesterol may involve large-scale oxidation processes using bioreactors. These bioreactors can maintain the optimal conditions for the enzymatic oxidation of cholesterol, allowing for efficient and high-yield production of 7beta-Hydroxycholesterol. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxycholesterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Cholesterol oxidase, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products:

Scientific Research Applications

7beta-Hydroxycholesterol has a wide range of scientific research applications, including:

    Chemistry: Used as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of sterols.

    Biology: Studied for its role in cellular processes such as apoptosis, oxidative stress, and inflammation.

    Medicine: Investigated for its involvement in diseases such as atherosclerosis, Alzheimer’s disease, and multiple sclerosis. It is also used in studies related to lipid metabolism and cholesterol homeostasis.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.

Mechanism of Action

7beta-Hydroxycholesterol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: 7beta-Hydroxycholesterol is unique due to its specific hydroxylation at the 7beta position, which imparts distinct biological activities compared to other oxysterols. Its ability to induce oxidative stress, inflammation, and apoptosis makes it a valuable compound for studying the mechanisms underlying various diseases and for developing potential therapeutic interventions .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZMSRRJOYLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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